molecular formula C10H19BrO B14295447 1-Bromodecan-5-one CAS No. 112547-27-0

1-Bromodecan-5-one

Cat. No.: B14295447
CAS No.: 112547-27-0
M. Wt: 235.16 g/mol
InChI Key: LLKOVUIZXTWXQO-UHFFFAOYSA-N
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Description

1-Bromodecan-5-one is an organic compound belonging to the class of bromoalkanes It is characterized by the presence of a bromine atom attached to the first carbon of a decane chain, with a ketone functional group at the fifth carbon

Preparation Methods

1-Bromodecan-5-one can be synthesized through several methods:

  • Synthetic Routes

      Halogenation of Decan-5-one: One common method involves the bromination of decan-5-one using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position.

      Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as decylmagnesium bromide, with a suitable electrophile like 5-bromo-2-pentanone. This reaction is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

  • Industrial Production Methods

    • Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromodecan-5-one undergoes various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups. For example, reacting with sodium hydroxide can yield decan-5-one.

      Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes. For instance, treatment with potassium tert-butoxide can lead to the formation of 5-decen-1-one.

  • Reduction Reactions

      Hydrogenation: The ketone group in this compound can be reduced to an alcohol using hydrogen gas in the presence of a catalyst like palladium on carbon. This reaction yields 1-bromo-5-decanol.

  • Oxidation Reactions

      Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Scientific Research Applications

1-Bromodecan-5-one has several applications in scientific research:

  • Chemistry

      Synthesis of Complex Molecules: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

      Study of Reaction Mechanisms: Researchers use this compound to study various reaction mechanisms, particularly those involving nucleophilic substitution and elimination.

  • Biology

      Biochemical Studies: It is used in biochemical studies to investigate the effects of brominated compounds on biological systems, including enzyme inhibition and protein interactions.

  • Medicine

      Drug Development: this compound is explored as a potential lead compound in drug development, particularly for its ability to interact with biological targets.

  • Industry

      Material Science: It is used in the development of new materials with specific properties, such as hydrophobic coatings and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromodecan-5-one involves its interaction with various molecular targets:

  • Molecular Targets

      Enzymes: It can inhibit certain enzymes by forming covalent bonds with active site residues, leading to enzyme inactivation.

      Receptors: It may interact with specific receptors on cell membranes, altering cellular signaling pathways.

  • Pathways Involved

      Signal Transduction: By interacting with receptors, this compound can modulate signal transduction pathways, affecting cellular responses such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-Bromodecan-5-one can be compared with other similar compounds:

  • Similar Compounds

      1-Bromodecane: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

      Decan-5-one: Lacks the bromine atom, affecting its reactivity and applications.

      1-Bromo-2-decanone: Has the bromine atom at a different position, leading to different chemical properties and reactivity.

  • Uniqueness

    • The presence of both a bromine atom and a ketone functional group in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.

Properties

CAS No.

112547-27-0

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-bromodecan-5-one

InChI

InChI=1S/C10H19BrO/c1-2-3-4-7-10(12)8-5-6-9-11/h2-9H2,1H3

InChI Key

LLKOVUIZXTWXQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCCCBr

Origin of Product

United States

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